(1-Chloropent-4-en-2-yl)cyclopropane

Catalog No.
S13814031
CAS No.
M.F
C8H13Cl
M. Wt
144.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chloropent-4-en-2-yl)cyclopropane

Product Name

(1-Chloropent-4-en-2-yl)cyclopropane

IUPAC Name

1-chloropent-4-en-2-ylcyclopropane

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

InChI

InChI=1S/C8H13Cl/c1-2-3-8(6-9)7-4-5-7/h2,7-8H,1,3-6H2

InChI Key

PGQLDONLFUHZPL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCl)C1CC1

(1-Chloropent-4-en-2-yl)cyclopropane is an organic compound characterized by the presence of a chlorinated pentene and a cyclopropane ring. It has a molecular formula of C10H17ClC_{10}H_{17}Cl and a molecular weight of approximately 172.70 g/mol. The structure consists of a cyclopropane moiety attached to a pentene chain, specifically at the 4-position, with a chlorine substituent at the 1-position of the pentene. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

The reactivity of (1-Chloropent-4-en-2-yl)cyclopropane can be attributed to its functional groups, particularly the alkene and the chlorine atom. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.
  • Elimination Reactions: The compound can participate in elimination reactions, forming alkenes or alkynes depending on the reaction conditions.
  • Cycloaddition Reactions: The presence of the alkene allows for cycloaddition reactions, which can generate complex cyclic structures.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

The synthesis of (1-Chloropent-4-en-2-yl)cyclopropane can be achieved through several methods:

  • Alkylation Reactions: Cyclopropane can be synthesized via alkylation of cyclopropanol or cyclopropyl derivatives using appropriate alkyl halides.
  • Halogenation: Chlorination of pentene derivatives can introduce the chlorine atom at the desired position.
  • Cyclization Reactions: The formation of cyclopropane can also occur through cyclization reactions involving alkenes and suitable catalysts.

These synthetic pathways allow for the production of (1-Chloropent-4-en-2-yl)cyclopropane from readily available starting materials.

(1-Chloropent-4-en-2-yl)cyclopropane has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a building block for developing new drugs, particularly in creating compounds with specific biological activities.
  • Materials Science: The compound may be used in polymer chemistry as a monomer or additive due to its reactive sites.

Research into its applications is ongoing, focusing on leveraging its chemical properties for innovative uses.

Interaction studies involving (1-Chloropent-4-en-2-yl)cyclopropane could provide insights into its reactivity and potential biological effects. Investigating how this compound interacts with various biological targets or other chemical species will enhance understanding of its utility in medicinal chemistry and materials science.

Several compounds share structural similarities with (1-Chloropent-4-en-2-yl)cyclopropane. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Chloropent-2-en-1-oneC5H7ClOC_5H_7ClOContains a carbonyl group instead of cyclopropane
1-Chlorobut-3-en-1-yneC5H7ClC_5H_7ClFeatures an alkyne functional group
3-Chlorohexan-1-oneC6H11ClOC_6H_{11}ClOLonger carbon chain with a carbonyl group
2-ChlorohexanamideC6H12ClNC_6H_{12}ClNContains an amide functional group

Uniqueness

The uniqueness of (1-Chloropent-4-en-2-yl)cyclopropane lies in its combination of both cyclopropane and alkene functionalities within a chlorinated framework. This structural complexity may offer distinct reactivity patterns compared to similar compounds, making it an interesting subject for further research in synthetic organic chemistry and potential applications in drug development.

XLogP3

3.3

Exact Mass

144.0705781 g/mol

Monoisotopic Mass

144.0705781 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types